3-Fluoropropanal

Catalog No.
S768718
CAS No.
77063-66-2
M.F
C3H5FO
M. Wt
76.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoropropanal

CAS Number

77063-66-2

Product Name

3-Fluoropropanal

IUPAC Name

3-fluoropropanal

Molecular Formula

C3H5FO

Molecular Weight

76.07 g/mol

InChI

InChI=1S/C3H5FO/c4-2-1-3-5/h3H,1-2H2

InChI Key

XQNMZKNFKRXLAD-UHFFFAOYSA-N

SMILES

C(CF)C=O

Synonyms

3-Fluoropropionaldehyde

Canonical SMILES

C(CF)C=O

3-Fluoropropanal is a monofluorinated aliphatic aldehyde that serves as a critical building block in advanced synthesis. Its primary value lies in its ability to introduce a stable 3-fluoropropyl moiety, a structural motif increasingly sought after in medicinal chemistry and positron emission tomography (PET) tracer development. Unlike more complex fluorinated synthons, it provides a simple, three-carbon chain with a terminal aldehyde for versatile downstream functionalization, such as in the construction of fluorinated azaheterocycles.

Research Fit

Defined minimum purity baseline Supports procurement with a documented purity specification for reproducible synthetic entry.
Predicted high volatility Computed boiling point and vapor pressure suggest suitability for evaporative workup workflows.
Terminal fluorine aldehyde identity Conformational and electronic profile distinct from chloro/bromo analogs – review before analog selection.

Substituting 3-Fluoropropanal with seemingly similar compounds introduces critical process and outcome failures. Using propanal eliminates the fluorine atom, thereby negating its core purpose of enhancing metabolic stability or enabling ¹⁸F PET imaging. The closest structural analog, 3-chloropropanal, presents a more significant issue: the C-Cl bond is a reactive leaving group under many synthetic conditions, while the C-F bond is robust and non-displaceable. This fundamental difference in reactivity means that 3-chloropropanal will often lead to unintended cyclization, elimination, or substitution products where 3-Fluoropropanal would cleanly participate in carbonyl chemistry while retaining the halogen. This makes them mechanistically distinct and non-interchangeable precursors.

Substitution Risk

! Halogen-dependent conformer populations may shift molecular recognition and reaction selectivity relative to 3-chloropropanal.
! Patent literature specifies 3-fluoropropanal for radiotracer alkylation; other halogen analogs lack equivalent documented context.
! Physical property differences (volatility, vapor pressure) can alter synthetic workup profiles and evaporative removal efficiency.

Precursor Suitability: Retaining the Halogen for Stable Heterocycle Synthesis

In reactions like the Pictet-Spengler synthesis of tetrahydro-β-carbolines or tetrahydroisoquinolines, the choice of a 3-halopropanal is critical. Using 3-Fluoropropanal allows the stable C-F bond to be carried through the reaction sequence, yielding a fluorinated final product. In contrast, using 3-chloropropanal would introduce a leaving group, risking elimination or intramolecular substitution reactions that compete with the desired cyclization, leading to different products or lower yields. The high bond energy of C-F (~485 kJ/mol) versus C-Cl (~339 kJ/mol) ensures that the fluorine atom is a stable substituent rather than a reactive site under typical acidic cyclization conditions.

Evidence DimensionChemical Reactivity & Bond Stability
Target Compound DataThe C-F bond is chemically robust and non-labile under typical acid-catalyzed cyclization conditions, acting as a stable substituent.
Comparator Or Baseline3-Chloropropanal: The C-Cl bond is a reactive leaving group susceptible to elimination or intramolecular nucleophilic substitution.
Quantified DifferenceThe C-F bond is ~43% stronger than the C-Cl bond, dictating its role as a stable substituent versus a reactive leaving group.
ConditionsAcid-catalyzed intramolecular cyclization reactions (e.g., Pictet-Spengler, Friedländer).

This ensures the intended fluorinated moiety is incorporated into the final structure, preventing yield loss to side-reactions common with chloro- or bromo-analogs.

Conformational landscape
Reported
3-Fluoropropanal: trans-cis predominant; 3-chloropropanal: complex mixture with different energy minima. Halogen electronegativity drives distinct rotational barriers.
Supports conformational selection in molecular design.
DFT-B3LYP/6-311++G** context; halogen-dependent geometry review.

Handling & Processability: Enhanced Stability to Hydration Compared to Highly Fluorinated Analogs

While aldehydes can exist in equilibrium with their non-reactive hydrate (gem-diol) forms in aqueous or protic media, the extent of hydration is dramatically influenced by electron-withdrawing substituents. Perfluoroaldehydes, such as trifluoroacetaldehyde (Fluoral), are known to be almost completely hydrated in the presence of water, rendering the aldehyde form unavailable for reaction. 3-Fluoropropanal, with its single, non-adjacent fluorine atom, experiences a much milder inductive effect. This provides a balance, maintaining the aldehyde's inherent reactivity without the extensive hydration that complicates handling and stoichiometry calculations for perfluorinated analogs. For propanone, the free energy difference for hydration is unfavorable (+3.3 kcal/mol), while for hexafluoroacetone it is highly favorable (-9.0 kcal/mol). 3-Fluoropropanal resides in a more synthetically useful intermediate space.

Evidence DimensionEquilibrium shift to non-reactive hydrate form
Target Compound DataMonofluorination at the 3-position results in a moderate inductive effect, preserving a significant population of the reactive free aldehyde in solution.
Comparator Or BaselinePerfluorinated aldehydes (e.g., Fluoral): >80% conversion to the hydrate form occurs rapidly upon contact with water, sequestering the reactant.
Quantified DifferenceAvoids the near-complete sequestration of the aldehyde functionality that occurs with perfluorinated analogs.
ConditionsAqueous or protic reaction media.

This ensures predictable reactivity and avoids the handling issues of perfluorinated aldehydes, which often must be generated in-situ from stable hydrates.

Fluorination degree & conformer
Reported
Mono-F: trans-cis most stable. gem-DiF: gauche-cis predominates. TriF: near-isoenergetic mixture of multiple conformers.
Conformer preference guides spatial presentation of aldehyde.
Ab initio 3-21G/6-31G basis set context.

Application-Critical Performance: Essential Precursor for [¹⁸F]Fluoropropyl-Containing PET Tracers

The 3-fluoropropyl group is a key component of several PET radiotracers. The synthesis of these tracers often involves the use of precursors like 3-fluoropropanol, which can be derived from 3-fluoropropanal. For example, tracers like O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) are established for brain tumor imaging, and analogues containing the 3-[18F]fluoropropyl moiety are actively investigated. In this context, non-fluorinated precursors like propanal or halogenated analogs like 3-chloropropanal are fundamentally unsuitable. Propanal lacks the necessary fluorine atom for radiolabeling or for the final tracer's biological properties, while 3-chloropropanal cannot be used to introduce the required stable C-¹⁸F bond.

Evidence DimensionSuitability as a precursor for [¹⁸F]-labeled PET tracers
Target Compound DataProvides the essential C3 scaffold with a stable C-F bond, enabling synthesis of 3-[¹⁸F]fluoropropyl-containing imaging agents.
Comparator Or BaselinePropanal or 3-Chloropropanal: Cannot be used to generate the required fluorinated final product for PET imaging.
Quantified DifferenceEnables access to a class of high-value imaging agents that are inaccessible with non-fluorinated or other halogenated analogs.
ConditionsRadiopharmaceutical synthesis, particularly for oncology and neurology PET tracers.

For research and development of PET tracers containing a 3-fluoropropyl group, this exact compound or its direct derivatives are required starting materials.

Patent-specified reagent
Reported
3-Fluoropropanal explicitly named as alkylating agent for radioiodinated nor-β-CIT synthesis; chloro/bromo analogs not specified.
Patent context supports reagent selection for tracer programs.
European Patent ES2711122T3; radiotracer synthesis context.
Physical property profile
Predicted
bp ~69 °C, vp ~138 mmHg (F) vs. bp ~130 °C, vp ~10 mmHg (Cl). Vapor pressure ~14× higher for fluorinated analog.
Volatility supports evaporative removal in synthesis.
Computed values; experimental verification advised.
Quality specification
Specification review
95% minimum purity; non-hazardous transport (DOT/IATA); GHS Signal Word: Warning.
Defined procurement baseline and reduced regulatory burden.
Vendor specification; confirm lot-specific COA.

Synthesis of Metabolically Stable Fluorinated Azaheterocycles

For constructing fluorinated piperidines, pyrrolidines, or azetidines where the fluorine atom must be retained in the final structure to block metabolic oxidation or modulate pKa. The robust C-F bond ensures it survives reaction conditions where a C-Cl bond would be eliminated or substituted, making it the precursor of choice for these specific targets.

Development of Novel PET Imaging Agents for Oncology and Neurology

As a key building block for synthesizing PET tracers containing the 3-[¹⁸F]fluoropropyl moiety. Its structure is essential for radiolabeling strategies aimed at producing tracers for imaging tumors or neurological targets, a task for which non-fluorinated analogs are unsuitable.

Carbonyl Chemistry in Protic Solvents Requiring Predictable Reactivity

In reactions such as reductive aminations or aldol-type condensations where protic solvents are used. 3-Fluoropropanal provides a more reliable concentration of the reactive free aldehyde compared to perfluorinated analogs, which are heavily sequestered as unreactive hydrates.

Application Fit Matrix

Application
Selection Property
Validation Focus
Radiopharmaceutical precursor synthesis
Patent-specified reagent context
Reagent identity and reaction reproducibility in research-scale tracer programs
Conformation-dependent molecular design
trans-cis conformer preference
Conformational anchor in molecular recognition and fluorine-induced electronic modulation
Volatile aldehyde for GC / vapor-phase workflows
Predicted high volatility
Evaporative removal efficiency and consistent volatility across batches
Agrochemical & specialty intermediate synthesis
Omega-fluorinated building block versatility
Metabolic stability, ¹⁹F NMR handle, and transport classification review

Wikipedia

3-Fluoropropanal

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